4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one, also known as 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one, is a synthetic derivative of chromen-2-one, a compound characterized by its heterocyclic structure. The inclusion of the ethylpiperazine group indicates potential biological activity, as piperazine derivatives are commonly found in pharmaceutical compounds. This compound has garnered interest due to its diverse biological properties and potential applications in medicinal chemistry and material science .
This compound falls under the category of coumarin derivatives, which are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Coumarins are secondary metabolites found in many plants and have been extensively studied for their pharmacological effects .
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves:
The reaction conditions may require heating or refluxing to achieve the desired product yield. Advanced techniques such as chromatography are employed for purification to isolate the final compound from by-products .
The molecular structure of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one consists of a chromenone backbone with an ethylpiperazine substituent. The presence of hydroxyl and phenyl groups contributes to its unique properties.
Key structural data includes:
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used, and they can lead to different products depending on the pathway taken during the reaction .
The mechanism of action for 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets within cells. Compounds similar in structure have been shown to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of kinases, preventing ATP from binding and thus inhibiting their catalytic activity .
The physical properties include:
Key chemical properties:
Relevant data indicates that the compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions .
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several notable applications:
Research continues to explore the full range of applications for this compound, particularly in drug development and material science, highlighting its versatility and significance in various fields.
Chromen-2-one (coumarin) and chromone (4H-chromen-4-one) scaffolds represent privileged structures in medicinal chemistry due to their structural versatility, low mammalian toxicity, and diverse pharmacological profiles. These oxygen-containing heterocyclic nuclei serve as fundamental templates for designing bioactive molecules targeting neurological disorders, cancer, infectious diseases, and inflammation [1] [7]. The chromen-2-one system, characterized by a benzopyran core with a ketone functionality at position 2, enables extensive structural modifications that fine-tune receptor interactions and pharmacokinetic properties. Its isomer chromone, featuring the ketone at position 4, shares similar versatility but exhibits distinct electronic distributions and hydrogen-bonding capabilities [3] [9]. Hybridization strategies coupling these cores with pharmacologically active fragments—such as piperazine—leverage synergistic effects to enhance potency, selectivity, and drug-likeness. The specific compound 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one exemplifies this rational design approach, integrating three critical pharmacophoric elements: a chromen-2-one backbone, a 6-hydroxy-7-aryl substitution pattern, and a piperazinyl-methyl spacer [5] [10].
The chromen-2-one nucleus provides a planar, lipophilic framework that facilitates π-π stacking interactions with aromatic residues in biological targets (e.g., acetylcholinesterase CAS/PAS sites, monoamine oxidase isoforms). Its synthetic accessibility enables derivatization at all nine positions, with C-3, C-4, C-6, C-7, and C-8 being particularly impactful for bioactivity modulation [8] [10]:
Table 1: Bioactivity Modulation via Chromen-2-one Substitution Patterns
Substitution Position | Functional Group | Biological Consequence | Example Activity |
---|---|---|---|
C-4 | Aminomethyl | Enhanced H-bonding/cation-π interactions | AChE inhibition (IC₅₀ = 0.82–5.12 μM) |
C-6 | Hydroxy | Radical scavenging, metal chelation, H-bond donation | Antioxidant (FRAP = 250–500 μM TE) |
C-7 | Aryl (e.g., phenyl) | Hydrophobic pocket binding, π-π stacking | Aβ anti-aggregation (40–60% at 10 μM) |
C-3 | Alkylidene hydrazide | Extended conjugation, enzyme active site occupation | MAO-B inhibition (IC₅₀ = 0.64–7.86 μM) |
Rational molecular hybridization capitalizes on this adaptability. For instance, linking chromen-2-one to piperazine via a methylene spacer (–CH₂–) at C-4 balances conformational flexibility and electronic effects, positioning the basic piperazine nitrogen for salt-bridge formation with Asp74 in AChE [5] [10].
Piperazine incorporation significantly enhances the pharmacokinetic and pharmacodynamic profiles of chromen-2-one derivatives. As a bicyclic diamine, piperazine offers two protonatable nitrogen atoms (pKa ~9.5 and ~5.5) that improve water solubility and membrane permeability at physiological pH. Its chair conformation allows equatorial or axial orientation of N-substituents, optimizing receptor complementarity [5] [6]:
Piperazine’s versatility as a linker/spacer stems from its:
Table 2: Comparative Activities of Piperazine-Chromenone Conjugates
Chromenone Core | Piperazine Attachment | Key Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
7-Benzyloxycoumarin | C4-(4-methylpiperazin-1-yl)methyl | AChE inhibition | 210 nM [10] |
6-Nitrochromone | C3-(4-ethylpiperazin-1-yl)propoxy | MAO-B inhibition | 3.94 nM [9] |
3-Formylchromone | N-piperazinyl hydrazone | Carbonic anhydrase IX/XII inhibition | 0.50–0.72 μM [3] |
6-Hydroxy-7-phenylchromen-2-one | C4-(4-ethylpiperazin-1-yl)methyl | Dual AChE/MAO-B inhibition (design rationale) | In silico Ki = 57–478 nM [9] [10] |
Coumarin-piperazine hybrids demonstrate multitarget engagement. For example, 7-((4-(2-fluorophenyl)piperazin-1-yl)propoxy)coumarin acts as a 5-HT₁ₐ/D₃ receptor ligand (Ki = 0.79 nM and 18.9 nM, respectively), highlighting piperazine’s role in CNS receptor recognition [5].
6-Hydroxy-7-arylchromenones evolved from natural product leads to synthetically optimized pharmacophores. Key milestones include:
Table 3: Evolution of 6-Hydroxy-7-aryl Chromenones in Medicinal Chemistry
Year Range | Development Phase | Key Advances | Representative Compounds |
---|---|---|---|
Pre-2000 | Natural Product Isolation | Discovery of neuroactive 6,7-dioxygenated coumarins (e.g., scopoletin, esculetin) | Esculetin (6,7-dihydroxycoumarin) |
2000–2010 | SAR Exploration | 7-Aryl substitution boosts CNS penetration; 6-OH enhances antioxidant effects | 6-Hydroxy-7-phenylcoumarin |
2010–2015 | Piperazine Hybridization | C4-piperazinylmethyl linkage enables dual AChE/MAO-B inhibition | 4-(Piperazin-1-ylmethyl)-7-phenylcoumarin |
2015–Present | Targeted Multifunctionality | Ethyl-piperazine optimization for BBB permeability; 6-OH retention for redox modulation | 4-[(4-Ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one |
The target compound thus represents a synthetically refined evolution of natural chromenones, combining optimized fragments: 6-hydroxy-7-phenyl for PAS binding/antioxidancy, and 4-((4-ethylpiperazin-1-yl)methyl) for CAS engagement and CNS bioavailability [3] [10]. Docking studies confirm its simultaneous occupancy of AChE’s catalytic triad (Ser203, His447) and PAS (Trp286), validating the design rationale [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8